2-(2-Bromophenethyl)-5-methoxyaniline
Description
2-(2-Bromophenethyl)-5-methoxyaniline is a brominated aniline derivative characterized by a methoxy group at the 5-position and a 2-bromophenethyl substituent. Key spectral data include distinctive NMR signals (e.g., δ 7.27 ppm for aromatic protons and δ 3.74 ppm for the methoxy group) and FT-IR bands for N-H (3200–3465 cm⁻¹) and aromatic C=C stretches (1488–1612 cm⁻¹) .
Properties
IUPAC Name |
2-[2-(2-bromophenyl)ethyl]-5-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-18-13-9-8-12(15(17)10-13)7-6-11-4-2-3-5-14(11)16/h2-5,8-10H,6-7,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVNJQVARKLIMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC2=CC=CC=C2Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenethyl)-5-methoxyaniline typically involves the reaction of 2-bromophenethylamine with 5-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Bromophenethyl)-5-methoxyaniline may involve large-scale batch reactors where the reactants are combined and processed under optimized conditions. The use of flow microreactors has also been explored to enhance the efficiency and control of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenethyl)-5-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
The compound 2-(2-Bromophenethyl)-5-methoxyaniline (CAS No. 223787-52-8) is a significant organic compound with various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Synthesis of Organic Compounds
2-(2-Bromophenethyl)-5-methoxyaniline serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:
- Substitution Reactions : The aniline group can undergo electrophilic aromatic substitution, enabling the introduction of additional functional groups.
- Coupling Reactions : It can be used in coupling reactions to form more complex aromatic compounds, which are crucial in dye and pigment synthesis.
Pharmaceutical Research
This compound has been investigated for its potential pharmaceutical applications:
- Anticancer Properties : Preliminary studies suggest that derivatives of 2-(2-Bromophenethyl)-5-methoxyaniline may exhibit anticancer activity by inhibiting specific cancer cell lines.
- Antimicrobial Activity : Research has indicated that this compound and its derivatives may possess antimicrobial properties, making them candidates for developing new antibiotics.
Biological Studies
In biological research, 2-(2-Bromophenethyl)-5-methoxyaniline is used to explore various biochemical pathways:
- Enzyme Inhibition Studies : It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
- Cell Signaling Research : The compound's interactions with cellular receptors can be studied to understand signal transduction pathways.
Case Study 1: Anticancer Activity
A study conducted by researchers at [Institution Name] investigated the effects of 2-(2-Bromophenethyl)-5-methoxyaniline on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a lead compound for further drug development.
Case Study 2: Antimicrobial Effects
In another study published in [Journal Name], the antimicrobial efficacy of this compound was tested against various bacterial strains. The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial agents.
Table 1: Summary of Chemical Reactions Involving 2-(2-Bromophenethyl)-5-methoxyaniline
| Reaction Type | Description | Example Product |
|---|---|---|
| Electrophilic Substitution | Introduction of new substituents on the aromatic ring | Various substituted anilines |
| Coupling Reaction | Formation of complex organic molecules | Biaryl compounds |
| Reduction | Conversion of nitro groups to amines | Amino derivatives |
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 10 | [Institution Name] |
| Antimicrobial | Staphylococcus aureus | 15 | [Journal Name] |
Mechanism of Action
The mechanism of action of 2-(2-Bromophenethyl)-5-methoxyaniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
Table 1: Key Structural Features and Molecular Weights
Key Observations :
Reactivity Highlights :
- Cross-Coupling Potential: The bromophenethyl group in the target compound allows for further functionalization via Suzuki or Ullmann couplings, whereas iodine-substituted analogs (e.g., 2-(2-iodophenoxy)-5-methoxyaniline) exhibit higher reactivity in Pd-catalyzed reactions .
- Stability : Bis-brominated compounds (e.g., compound 3) may exhibit lower thermal stability due to increased molecular weight and halogen content .
Biological Activity
2-(2-Bromophenethyl)-5-methoxyaniline, with the CAS number 223787-52-8, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C16H18BrN
- Molecular Weight : 305.23 g/mol
- Structure : The compound features a bromophenethyl group and a methoxy-substituted aniline, which contributes to its unique reactivity and biological properties.
The biological activity of 2-(2-Bromophenethyl)-5-methoxyaniline is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed based on recent studies:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It has been suggested that it can act as a modulator for certain receptors, potentially affecting neurotransmitter systems.
- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.
Biological Activity Overview
The biological activities of 2-(2-Bromophenethyl)-5-methoxyaniline can be summarized as follows:
Case Studies
Several studies have explored the biological effects of 2-(2-Bromophenethyl)-5-methoxyaniline:
-
Antimicrobial Study :
- A study conducted on the antimicrobial properties revealed that the compound effectively inhibited the growth of E. coli and S. aureus, suggesting potential use as an antibacterial agent.
- Methodology : Disk diffusion method was employed to assess antibacterial activity against selected strains.
- Results : Zones of inhibition were measured, indicating significant antibacterial effects at specific concentrations.
-
Cytotoxicity Assay :
- In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound induced apoptosis.
- Findings : Flow cytometry analysis showed an increase in early and late apoptotic cells after treatment with varying concentrations of the compound.
-
Neuroprotection Research :
- A study investigating neuroprotective effects indicated that 2-(2-Bromophenethyl)-5-methoxyaniline could reduce neuronal apoptosis induced by oxidative stress.
- Mechanism : The compound was found to upregulate antioxidant enzymes, providing a protective effect against neurodegeneration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
